N-Acetyl-(+)-Pseudoephedrine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

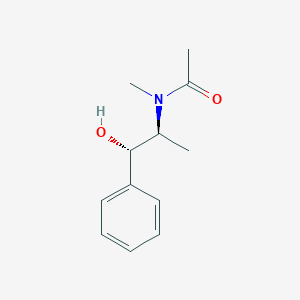

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of N-Acetyl-(+)-Pseudoephedrine

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-(+)-Pseudoephedrine

Introduction

This compound is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine, which possesses a (1S,2S) stereochemical configuration. The acetylation of the secondary amine group yields the tertiary amide, this compound. This modification is significant as it alters the chemical reactivity of the nitrogen atom, making the compound a valuable chiral auxiliary in asymmetric synthesis. When used with a strong base, the amide can form an enolate that undergoes highly diastereoselective alkylation reactions, which is critical for synthesizing complex molecules with specific three-dimensional structures, such as biologically active compounds. This guide provides a comprehensive overview of its synthesis and detailed characterization methods for researchers and professionals in drug development and organic chemistry.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, application, and analysis.

| Property | Value | Source |

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| CAS Number | 84472-25-3 | |

| Accurate Mass | 207.125928785 Da | |

| Appearance | Crystalline solid (predicted) | |

| InChI Key | ZZGMTCKULVMTDB-JOYOIKCWSA-N |

Synthesis of this compound

The most direct method for synthesizing this compound is the N-acylation of (+)-pseudoephedrine. This involves the reaction of the secondary amine group of pseudoephedrine with an acetylating agent, typically acetic anhydride.

Experimental Protocol: N-Acylation

This protocol is adapted from established procedures for the acetylation of ephedrine isomers.

Materials:

-

(+)-Pseudoephedrine (1 mole equivalent)

-

Acetic Anhydride (3 mole equivalents)

-

Toluene or Ethyl Acetate (for extraction)

-

Deionized Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge (+)-pseudoephedrine (1.0 mole eq.).

-

Reagent Addition: Add acetic anhydride (3.0 mole eq.) to the flask.

-

Reaction Conditions: Warm the reaction mixture using a water bath to 65-70°C while stirring. Maintain this temperature for approximately two hours to ensure the reaction goes to completion.

-

Quenching: After the reaction period, cool the mixture to room temperature and cautiously add deionized water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the N-acetyl derivative with an organic solvent such as toluene or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with deionized water until the aqueous phase is neutral.

-

Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Caption: Synthesis workflow for this compound.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-(+)-Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl-(+)-Pseudoephedrine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate relevant chemical processes.

Core Physicochemical Properties

This compound is the N-acetylated derivative of (+)-pseudoephedrine. This modification of the amine group significantly alters its chemical properties, which are crucial for its application, particularly as a chiral auxiliary in asymmetric synthesis.[1]

Identification and Structure

| Property | Value |

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide[2] |

| CAS Number | 84472-25-3[2] |

| Molecular Formula | C₁₂H₁₇NO₂[2] |

| Molecular Weight | 207.27 g/mol [1][2] |

| Chemical Structure | This compound |

Physical Properties

| Property | Value/Description |

| Melting Point | 103 - 104 °C |

| Boiling Point | Data not available; requires experimental determination. |

| Solubility | Slightly soluble in Chloroform and Methanol. Quantitative data requires experimental determination. |

| pKa | Data not available. The pKa of the parent compound, pseudoephedrine, is approximately 9.22.[3] N-acetylation significantly reduces the basicity of the nitrogen atom, thus the pKa of this compound is expected to be substantially lower. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[1]

-

~2850-3100 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic regions of the molecule.[1]

-

~1630-1680 cm⁻¹ (strong): C=O stretching vibration of the amide carbonyl group.[1]

The absence of an N-H stretching band around 3317 cm⁻¹, which is present in the parent pseudoephedrine, confirms the N-acetylation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure.

-

¹H NMR: Expected signals include those for the aromatic protons of the phenyl ring (typically 7.2-7.5 ppm), the benzylic proton (CH-O) as a doublet, and distinct signals for the two methyl groups (N-CH₃ and COCH₃).[1] Due to restricted rotation around the amide bond, it is possible to observe two sets of signals for the N-methyl and acetyl methyl groups, representing different rotamers.[1]

-

¹³C NMR: The spectrum would show characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the aliphatic carbons of the propanol backbone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

The molecular ion [M]⁺ is expected at an m/z of 207.[1]

-

The protonated molecule [M+H]⁺ is observed at m/z 208.[1]

-

A primary fragmentation pathway is the α-cleavage between the carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[1]

-

A diagnostic ion for N-acetylated pseudoephedrine derivatives has been observed at m/z 100, corresponding to the [CH₃-CH=N⁺(CH₃)-COCH₃] fragment.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for this compound.

Synthesis of this compound

The synthesis is typically achieved through the N-acylation of (+)-pseudoephedrine.[1]

Materials:

-

(+)-Pseudoephedrine

-

Acetic anhydride[1]

-

A suitable solvent (e.g., glacial acetic acid)[4]

-

Base for neutralization (e.g., sodium hydroxide solution)

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

Dissolve (+)-pseudoephedrine in the solvent.

-

Slowly add acetic anhydride to the solution while stirring. The reaction may be exothermic and require cooling.

-

The reaction mixture is then heated under reflux for a specified period to ensure complete acetylation.[4]

-

After cooling, the excess solvent and acetic anhydride are removed, often by distillation.

-

The residue is then hydrolyzed with a basic solution to neutralize any remaining acid and to precipitate the product.

-

The crude this compound is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the final product, which can be further purified by recrystallization.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Quantitative Solubility Determination

Materials:

-

This compound

-

Selected solvents (e.g., water, chloroform, methanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). This may take several hours.

-

Once at equilibrium, the solution is allowed to stand for a period to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (by Potentiometric Titration)

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

pH meter and electrode

-

Buret

-

Magnetic stirrer and stir bar

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture, if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.

-

The resulting titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa can be determined from the pH at the half-equivalence point. Since this compound is a very weak base, direct titration might be challenging. An alternative is to titrate a solution of the protonated form (after adding a known excess of strong acid) with a strong base.

Visualization of Chemical Processes

The following diagrams illustrate key chemical workflows related to this compound.

Caption: Synthesis of this compound.

Caption: Use as a chiral auxiliary in asymmetric synthesis.[5][6]

References

- 1. This compound | 84472-25-3 | Benchchem [benchchem.com]

- 2. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]

- 5. Chiral auxiliary - Wikiwand [wikiwand.com]

- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-(+)-Pseudoephedrine: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-(+)-pseudoephedrine, a derivative of the naturally occurring alkaloid (+)-pseudoephedrine, has emerged as a significant tool in modern organic chemistry, primarily utilized as a chiral auxiliary. This technical guide delves into the historical context of its parent compound, the presumed discovery period of this compound, its physicochemical properties, and a representative synthetic protocol. While a definitive discovery paper for this compound remains elusive in readily accessible scientific literature, its synthesis is a straightforward N-acetylation reaction. This document consolidates the available information to provide a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

Historical Context: The Legacy of Ephedra Alkaloids

The story of this compound is intrinsically linked to the long history of its precursors, ephedrine and pseudoephedrine, which are alkaloids found in plants of the Ephedra genus.

-

Ancient Use: For millennia, the Ephedra shrub, known as Ma Huang in traditional Chinese medicine, has been used to treat a variety of ailments, including asthma and respiratory congestion.[1][2]

-

Isolation of Active Principles: The late 19th century marked the beginning of the scientific investigation into Ephedra's active components.

-

20th Century Developments: The early 20th century saw a resurgence of interest in these compounds, particularly after their "rediscovery" by Chen and Schmidt in the 1920s, which led to their widespread use in Western medicine as bronchodilators and decongestants.[1] This period of intense research into the pharmacological and chemical properties of ephedrine and pseudoephedrine likely set the stage for the synthesis of various derivatives, including the N-acetylated form.

The Discovery of this compound: An Obscure Beginning

Despite the well-documented history of its parent compounds, the specific discovery of this compound is not clearly detailed in a single, readily identifiable publication. It is highly probable that its initial synthesis was not a landmark "discovery" but rather a routine chemical derivatization performed during broader investigations into the properties and reactions of pseudoephedrine.

N-acetylation is a common chemical transformation used to modify the properties of amines, and it is likely that this compound was first prepared and characterized in the early to mid-20th century as part of the systematic study of ephedra alkaloid derivatives. The primary motivation for its synthesis at that time would likely have been for structural elucidation, the creation of derivatives for analytical purposes (such as melting point determination or chromatography), or to investigate the impact of N-acetylation on its pharmacological activity.

Physicochemical Properties

While original characterization data is scarce, the known physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [4] |

| Molecular Weight | 207.27 g/mol | [4] |

| Melting Point | 103 - 104°C | [5] |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | [4] |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the N-acetylation of (+)-pseudoephedrine. This method is based on standard and well-established procedures for the acylation of secondary amines.

Materials:

-

(+)-Pseudoephedrine

-

Acetic anhydride

-

A suitable solvent (e.g., pyridine, dichloromethane, or ethyl acetate)

-

An aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Dissolution: Dissolve (+)-pseudoephedrine in the chosen solvent in a round-bottom flask.

-

Acylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Quenching: Carefully quench the reaction by the slow addition of distilled water to hydrolyze any excess acetic anhydride.

-

Neutralization: Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic extracts with distilled water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualization of the Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Conclusion

This compound, while lacking a celebrated discovery story, represents an important derivative of a historically significant natural product. Its straightforward synthesis and unique chiral properties have secured its place in the toolbox of modern organic chemists. This guide provides a foundational understanding of its historical context, key properties, and a practical synthetic approach, serving as a valuable resource for professionals in the fields of chemical research and drug development. Further investigation into historical chemical archives may one day uncover the original publication detailing the first synthesis and characterization of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. A Review on Worldwide Ephedra History and Story: From Fossils to Natural Products Mass Spectroscopy Characterization and Biopharmacotherapy Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-(+)-Pseudoephedrine is a derivative of the sympathomimetic amine (+)-pseudoephedrine, characterized by the acetylation of the secondary amine group. With the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol , this compound holds significance not only as a derivative of a common pharmaceutical agent but also as a chiral auxiliary in modern organic synthesis.[1][2] The (1S,2S) configuration of the parent pseudoephedrine is a key feature that makes its derivatives valuable in stereoselective reactions.[1]

Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to offer a comprehensive analytical framework.

Synthesis and Sample Preparation

The synthesis of this compound is typically achieved through the N-acylation of (+)-pseudoephedrine.[1] Acetic anhydride is a common acetylating agent for this transformation.[3]

Experimental Protocol: N-Acetylation of (+)-Pseudoephedrine

This protocol describes a general procedure for the synthesis of this compound.

-

Dissolution : Dissolve (+)-pseudoephedrine in a suitable solvent like glacial acetic acid.

-

Acetylation : Add acetic anhydride to the solution. The reaction can be performed at temperatures ranging from room temperature to reflux (110-120°C) for several hours to ensure complete conversion.[3]

-

Work-up : After the reaction is complete, the excess acetic acid and anhydride are removed, often by distillation.

-

Hydrolysis & Extraction : The residue is then hydrolyzed with an alkaline solution (e.g., 20% sodium hydroxide) and the product is extracted into an organic solvent such as diethyl ether.[3]

-

Purification : The extracted product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield pure this compound.[4]

-

Sample Preparation for Analysis : For spectroscopic analysis, dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) for NMR, or prepare a KBr pellet or thin film for IR spectroscopy.[5] For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.[6]

Spectroscopic Data Analysis

The combination of IR, MS, and NMR spectroscopy provides a complete picture of the molecular structure, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of pseudoephedrine results in key changes in the IR spectrum, most notably the appearance of a strong amide carbonyl absorption and the disappearance of the N-H stretching band.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Notes |

| 3600-3200 | O-H stretch | Broad | Indicates the presence of the hydroxyl group and hydrogen bonding.[1] |

| ~3000 | C-H stretch (Aromatic/Aliphatic) | Medium-Sharp | Characteristic of phenyl and alkyl groups. |

| 1680-1630 | C=O stretch (Amide) | Strong | A key diagnostic peak confirming N-acetylation.[1] |

| 1450-1400 | C-H bend (Alkyl) | Medium | From the various methyl and methine groups.[7] |

| 760-700 | C-H out-of-plane bend | Strong | Indicative of a mono-substituted benzene ring.[7] |

| Table 1: Expected FT-IR Absorption Bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion for this compound is expected at an m/z of 207, with its protonated form [M+H]⁺ at m/z 208.[1]

The primary fragmentation pathway involves the α-cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[1] Analysis of related derivatized compounds suggests key fragments.[8]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 208 | [M+H]⁺ | Protonated molecular ion.[1] |

| 207 | [M]⁺ | Molecular ion.[1] |

| 179 | [M - C₂H₄]⁺ or [M - CO]⁺ | Common fragment observed in N-acetyl-O-trimethylsilyl derivatives of ephedrines.[8] |

| 148 | [M+H - H₂O - C₂H₃NO]⁺ | Corresponds to the key fragment of the pseudoephedrine backbone after loss of water and the acetyl group.[6] |

| 100 | [CH₃-CH=N⁺(CH₃)-COCH₃] | Diagnostic iminium ion resulting from α-cleavage, confirming the N-acetyl-N-methylamino side chain.[8] |

| 58 | [CH₃-CH=N⁺H-CH₃] | A further fragment from the side chain, also seen in pseudoephedrine.[8] |

| Table 2: Predicted Mass Spectrometry Fragments for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for detailed structural elucidation. A key feature in the NMR spectra of this compound is the presence of rotamers (conformational isomers) due to restricted rotation around the amide N-C(O) bond. This can lead to the doubling of signals for nuclei near the amide group, including the N-methyl, acetyl methyl, and backbone protons/carbons.[1]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| 7.5 - 7.2 | Multiplet | Phenyl-H | 5 protons of the aromatic ring.[1] |

| ~5.5 | Doublet | CH-OH | Benzylic proton. May appear as two distinct signals due to rotamers.[1] |

| 4.0 - 3.5 | Multiplet | CH-N | Proton adjacent to the nitrogen. |

| ~2.7 | Singlet | N-CH₃ | N-methyl group. May show two signals for rotamers.[1] |

| ~2.1 | Singlet | Acetyl-CH₃ | Acetyl methyl group. May also show two signals.[1] |

| ~1.1 | Doublet | C-CH₃ | Methyl group on the backbone.[9] |

| Table 3: Predicted ¹H NMR Chemical Shifts for this compound. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | C=O | Amide carbonyl carbon.[1] |

| 140 - 125 | Aromatic C | 6 carbons of the phenyl ring.[1] |

| ~77 | C-OH | Carbon bearing the hydroxyl group.[9] |

| ~63 | C-N | Carbon bearing the N-acetylamino group.[9][10] |

| ~33 | N-CH₃ | N-methyl carbon.[9][10] |

| ~22 | Acetyl-CH₃ | Acetyl methyl carbon. |

| ~14 | C-CH₃ | Backbone methyl carbon.[9][10] |

| Table 4: Predicted ¹³C NMR Chemical Shifts for this compound. |

Integrated Analytical Workflow

A systematic approach combining synthesis, purification, and multi-technique spectroscopic analysis is crucial for the definitive characterization of this compound.

The logical process of combining data from these techniques allows for a confident structural assignment.

Conclusion

The analytical characterization of this compound is reliably achieved through the combined application of FT-IR, Mass Spectrometry, and NMR spectroscopy. Key diagnostic markers include the strong amide carbonyl absorption in the IR spectrum, a molecular ion at m/z 207 and a characteristic fragmentation pattern in MS, and distinct chemical shifts in ¹H and ¹³C NMR spectra, which often show doubling of signals due to the presence of rotamers. The methodologies and data presented in this guide provide a robust framework for the synthesis, purification, and comprehensive spectroscopic identification of this compound, supporting its use in pharmaceutical research and asymmetric synthesis.

References

- 1. This compound | 84472-25-3 | Benchchem [benchchem.com]

- 2. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]

- 4. improbable.com [improbable.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Assignment of N-Acetyl-(+)-Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of N-Acetyl-(+)-Pseudoephedrine. A detailed analysis of the spectral data is presented, supported by experimental protocols and visualizations to aid in the structural elucidation of this compound. The presence of conformational isomers (rotamers) due to restricted rotation around the amide bond presents a notable challenge in the spectral assignment, leading to the observation of doubled signals for several nuclei.

Molecular Structure

The structure of this compound with atom numbering for NMR assignment is depicted below. This numbering scheme is used throughout this guide for clarity in the spectral assignments.

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by the presence of signals for the aromatic protons, the methine protons of the pseudoephedrine backbone, and the methyl groups. Due to the presence of rotamers, key signals, particularly those close to the amide bond, appear as pairs.

| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H2', H6' | 7.20 - 7.40 | m | - | Phenyl Protons |

| H3', H4', H5' | 7.20 - 7.40 | m | - | Phenyl Protons |

| Hα | 5.43 / 5.65 | d | 4.5 | CH-O |

| Hβ | 3.80 - 4.20 | m | - | CH-N |

| N-CH₃ (C9) | 2.75 / 2.85 | s | - | N-Methyl |

| CO-CH₃ (C11) | 2.10 / 2.20 | s | - | Acetyl Methyl |

| Cβ-CH₃ (C10) | 1.15 / 1.25 | d | 6.8 | C-Methyl |

| OH | ~4.0 (broad) | s | - | Hydroxyl |

Table 1. ¹H NMR Spectral Data for this compound. Note: The presence of two chemical shifts for Hα, N-CH₃, CO-CH₃, and Cβ-CH₃ indicates the two rotameric forms.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pseudoephedrine backbone and acetyl group. Similar to the ¹H NMR spectrum, the presence of rotamers results in the doubling of signals for carbons near the amide functionality.

| Carbon (¹³C) | Chemical Shift (δ) ppm | Assignment |

| C1' | 140.5 / 141.0 | Quaternary Phenyl Carbon |

| C2', C6' | 128.0 - 129.0 | Phenyl Carbons |

| C3', C5' | 127.5 - 128.5 | Phenyl Carbons |

| C4' | 126.0 - 127.0 | Phenyl Carbon |

| Cα | 75.0 / 76.5 | CH-O |

| Cβ | 60.5 / 62.0 | CH-N |

| C=O (C11) | 171.0 / 172.5 | Carbonyl Carbon |

| N-CH₃ (C9) | 34.0 / 35.5 | N-Methyl |

| CO-CH₃ (C12) | 21.5 / 22.5 | Acetyl Methyl |

| Cβ-CH₃ (C10) | 14.0 / 15.0 | C-Methyl |

Table 2. ¹³C NMR Spectral Data for this compound. Note: The presence of two chemical shifts for several carbons indicates the two rotameric forms.

Experimental Protocols

Synthesis of this compound: A solution of (+)-pseudoephedrine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine is cooled in an ice bath. Acetic anhydride (1.2 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted starting material and a mild base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and remove acetic acid byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Due to the presence of rotamers and the potential for signal broadening at room temperature, it is often necessary to acquire spectra at elevated temperatures (e.g., 50-80 °C). At higher temperatures, the rate of interconversion between the rotamers increases, which can lead to the coalescence of the doubled signals into single, sharp peaks, simplifying the spectral assignment. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete spectral assignment of this compound, incorporating advanced NMR techniques to address the challenges posed by the presence of rotamers.

Figure 2. Workflow for the NMR spectral assignment of this compound.

Mass Spectrometry Fragmentation of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Acetyl-(+)-Pseudoephedrine. While direct experimental data for this specific analyte is limited in publicly accessible literature, this document synthesizes information from the fragmentation of its parent compound, pseudoephedrine, and its derivatized forms to predict the key fragmentation pathways and diagnostic ions. This guide is intended to assist researchers in identifying and characterizing this compound in various matrices using mass spectrometry.

Introduction

This compound is an acetylated derivative of pseudoephedrine, a well-known sympathomimetic amine. Understanding its behavior under mass spectrometric analysis is crucial for its identification in pharmaceutical preparations, metabolic studies, and forensic analysis. Mass spectrometry, with its high sensitivity and specificity, is an ideal technique for the structural elucidation of such compounds. This guide outlines the predicted fragmentation pattern based on established principles of mass spectrometry and data from closely related molecules.

Molecular and Ionic Species

The fundamental characteristics of this compound in mass spectrometry are summarized in the table below. The molecular weight of this compound is 207.27 g/mol .[1] In mass spectrometry, the molecule can be observed as the molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as the protonated molecule ([M+H]⁺).

| Species | Description | Expected m/z |

| Molecular Formula | C₁₂H₁₇NO₂ | N/A |

| Molecular Weight | - | 207.27 |

| Molecular Ion | M⁺ | 207 |

| Protonated Molecule | [M+H]⁺ | 208 |

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be primarily driven by the cleavage of the bond between the carbon atom bearing the hydroxyl group and the carbon atom attached to the N-acetyl-N-methylamino group. This is a common fragmentation pathway for related compounds.[1]

Based on the analysis of pseudoephedrine and its N-acetyl-O-trimethylsilyl derivatives, several key diagnostic ions can be predicted for this compound.

Key Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound.

| Predicted m/z | Proposed Fragment Ion Structure/Origin | Supporting Evidence from Related Compounds |

| 100 | [CH₃-CH=N⁺(CH₃)-COCH₃] | Diagnostic ion for N-acetyl-O-trimethylsilyl derivatives of pseudoephedrine.[1] |

| 58 | [CH₃-CH=NH-CH₃]⁺ | Significant fragment observed for N-acetyl-O-trimethylsilyl derivatives of pseudoephedrine.[1] |

| 148 | [M+H - H₂O]⁺ | A key diagnostic ion for the parent compound, pseudoephedrine, resulting from the loss of water from the protonated molecule.[1] |

| 179 | Common ion in N-acetyl-O-trimethylsilyl derivatives of ephedrines.[1] |

Fragmentation Pathway Diagram

The logical relationship of the fragmentation can be visualized as a pathway starting from the protonated molecule.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation (General Approach)

For analysis from complex matrices such as plasma or urine, a liquid-liquid extraction or solid-phase extraction would be necessary.

-

Liquid-Liquid Extraction:

-

Alkalinize the sample (e.g., with NaOH).

-

Extract with an organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a suitable solvent for injection.

-

-

Solid-Phase Extraction (SPE):

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange).

-

Load the pre-treated sample.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporate the eluate and reconstitute.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of the analyte.

-

Derivatization: Acetylation of the hydroxyl group can be performed using reagents like acetic anhydride. Silylation using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is also a common approach for related compounds.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A range covering the expected m/z values (e.g., 40-300 amu).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of this compound without the need for derivatization.

-

LC Conditions (Typical):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scan for qualitative analysis.

-

Precursor Ion: m/z 208 ([M+H]⁺).

-

Product Ions: Monitor for the expected fragment ions (e.g., m/z 148, 100, 58).

-

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification of this compound.

Caption: General workflow for the identification of this compound.

Conclusion

This technical guide provides a predictive overview of the mass spectrometric fragmentation pattern of this compound based on the known behavior of structurally similar compounds. The key predicted fragments at m/z 100, 58, and 148 serve as important diagnostic markers for its identification. The experimental protocols outlined, adapted from methods for pseudoephedrine, offer a starting point for developing and validating analytical methods for this compound. Further experimental studies are warranted to confirm and expand upon the predicted fragmentation pathways presented in this guide.

References

Determining the Absolute Configuration of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide to X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of single-crystal X-ray crystallography for the unambiguous determination of the absolute configuration of N-Acetyl-(+)-pseudoephedrine. The information presented herein is essential for researchers in stereoselective synthesis, drug development, and quality control, where precise knowledge of a molecule's three-dimensional structure is paramount. While a publicly available crystal structure for this compound is not readily found, this guide provides a comprehensive overview of the experimental protocols and data analysis required, based on established crystallographic principles and data from closely related compounds.

Introduction

This compound is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine. The acetylation of the secondary amine in (+)-pseudoephedrine yields a chiral tertiary amide that is a valuable intermediate in asymmetric synthesis. The parent compound, (+)-pseudoephedrine, has a (1S, 2S) absolute configuration, and it is expected that N-acetylation does not alter this stereochemistry. However, for regulatory and scientific purposes, an unequivocal confirmation of the absolute configuration of this compound is crucial. Single-crystal X-ray crystallography stands as the definitive analytical method for this purpose, providing precise atomic coordinates and the absolute stereochemistry of chiral centers.

Experimental Protocols

This section outlines the key experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A standard method for the synthesis of this compound involves the N-acylation of (+)-pseudoephedrine.

Materials:

-

(+)-Pseudoephedrine

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, pyridine)

-

A base (e.g., triethylamine, if not using pyridine as the solvent)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve (+)-pseudoephedrine in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

General Procedure:

Slow evaporation of a saturated solution is a common and effective method for crystallizing small organic molecules.

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, acetone).

-

Gently warm the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the solvent.

-

Monitor the solution over several days for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary unit cell determination.

-

Collect a full sphere of diffraction data at a controlled temperature (typically 100 K or 293 K).

Structure Solution and Refinement:

-

Process the raw diffraction data, including integration, scaling, and absorption correction.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Determine the absolute configuration by analyzing the anomalous scattering, typically by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty for the correct enantiomer is indicative of the correct absolute configuration.

Data Presentation

The following tables represent the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis of this compound. Please note that as a specific published crystal structure is not available, these tables are illustrative and provide a template for expected data.

Table 1: Crystal Data and Structure Refinement for this compound (Illustrative)

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₂H₁₇NO₂ |

| Formula weight | 207.27 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.123(4) Å α = 90° |

| b = 10.456(5) Å β = 90° | |

| c = 14.789(7) Å γ = 90° | |

| Volume | 1256.9(11) ų |

| Z | 4 |

| Density (calculated) | 1.094 Mg/m³ |

| Absorption coefficient | 0.074 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10<=h<=10, -13<=k<=13, -19<=l<=19 |

| Reflections collected | 10123 |

| Independent reflections | 2876 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2876 / 0 / 137 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.128 |

| Absolute structure parameter | 0.05(7) |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Illustrative)

| Bond | Length (Å) | Angle | Degrees (°) |

| O1 - C1 | 1.425(2) | O1 - C1 - C2 | 109.5(1) |

| C1 - C2 | 1.532(3) | C1 - C2 - N1 | 111.2(1) |

| C2 - N1 | 1.481(2) | C2 - N1 - C10 | 118.5(1) |

| N1 - C10 | 1.354(2) | C2 - N1 - C12 | 120.3(1) |

| C10 - O2 | 1.238(2) | C10 - N1 - C12 | 121.1(1) |

| C1 - C(phenyl) | 1.515(2) | N1 - C10 - O2 | 122.4(2) |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the final determination of its absolute configuration.

The Role of N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N-acetyl-(+)-pseudoephedrine as a highly effective and practical chiral auxiliary in asymmetric synthesis. Renowned for its ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, this readily available auxiliary has become a valuable tool in the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. This guide provides a detailed overview of its mechanistic underpinnings, quantitative data from key applications, comprehensive experimental protocols, and visual representations of the operative chemical pathways.

Core Mechanism of Stereochemical Control

The remarkable stereodirecting power of this compound originates from its capacity to form a rigid, chelated enolate intermediate upon deprotonation. The mechanism can be dissected into the following key stages:

-

Amide Formation: (+)-Pseudoephedrine, possessing a (1S,2S) configuration, is first acylated to form the corresponding N-acetyl amide. This transformation is crucial for subsequent stereocontrol.[1]

-

Enolate Generation: Treatment of the N-acetyl amide with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride, results in the formation of a lithium enolate.

-

Chelation-Controlled Transition State: The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This chelation locks the enolate in a rigid, bicyclic-like conformation.

-

Face-Selective Electrophilic Attack: The phenyl and methyl groups of the pseudoephedrine backbone effectively shield one face of the planar enolate. Consequently, an incoming electrophile is directed to the sterically more accessible face, leading to a highly diastereoselective bond formation. The resulting stereochemistry is consistently syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary.[2]

This chelation-controlled mechanism is the cornerstone of the high diastereoselectivity observed in alkylation, aldol, and Michael reactions employing this chiral auxiliary.

Applications in Asymmetric Synthesis

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl pseudoephedrine amides is a robust and widely utilized method for the synthesis of α-substituted carboxylic acid derivatives. The reaction proceeds with exceptional levels of diastereoselectivity for a broad range of electrophiles.

Quantitative Data for Alkylation Reactions:

| Entry | Acyl Group (R) | Electrophile (R'X) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃CH₂ | CH₃I | 91 | >99 |

| 2 | CH₃CH₂ | CH₃CH₂I | 89 | >99 |

| 3 | CH₃CH₂ | CH₃(CH₂)₃I | 80 | >99 |

| 4 | CH₃CH₂ | PhCH₂Br | 90 | >99 |

| 5 | (CH₃)₂CH | CH₃I | 85 | >99 |

| 6 | PhCH₂ | CH₃I | 88 | >99 |

Data compiled from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Asymmetric Aldol Reactions

This compound amides serve as effective chiral nucleophiles in aldol reactions, enabling the synthesis of enantiomerically enriched β-hydroxy amides. The stereochemical outcome is governed by a Zimmerman-Traxler-like transition state, wherein the lithium enolate and the aldehyde coordinate to the lithium cation in a chair-like conformation.

While extensive tabulated data for a wide range of aldehydes with the N-acetyl derivative is not as readily available as for alkylations, studies have consistently shown high diastereoselectivity, particularly in matched double stereodifferentiation scenarios with chiral aldehydes.[3]

Asymmetric Michael Additions

The enolates of this compound amides also participate in highly diastereoselective conjugate addition (Michael) reactions to α,β-unsaturated carbonyl compounds. The presence of lithium chloride has been shown to be crucial in controlling the syn/anti selectivity of the addition. In the presence of LiCl, the syn adduct is generally favored.

Experimental Protocols

Synthesis of this compound

Materials:

-

(+)-Pseudoephedrine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve (+)-pseudoephedrine (1.0 eq) in a mixture of pyridine (2.0 eq) and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for Diastereoselective Alkylation

Materials:

-

N-Acyl-(+)-pseudoephedrine amide

-

Anhydrous lithium chloride (LiCl)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (electrophile)

-

Saturated NH₄Cl solution

Procedure:

-

To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF.

-

Cool the suspension to -78 °C and add diisopropylamine (2.2 eq).

-

Add n-BuLi (2.1 eq) dropwise and stir for 10 minutes.

-

Warm the mixture to 0 °C for 5 minutes, then re-cool to -78 °C.

-

Add a solution of the N-acyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

-

Cool the resulting enolate solution to the desired reaction temperature (typically 0 °C or -78 °C) and add the alkyl halide (1.5-2.0 eq).

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by flash chromatography or recrystallization.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be readily cleaved to furnish the desired carboxylic acid, alcohol, or ketone without epimerization of the newly formed stereocenter.

To obtain the carboxylic acid:

-

Acidic Hydrolysis: Heat the alkylated amide in a mixture of sulfuric acid and dioxane.

-

Basic Hydrolysis: Heat the amide with aqueous tetrabutylammonium hydroxide.

To obtain the primary alcohol:

-

Reduction: Treat the alkylated amide with a reducing agent such as lithium amidotrihydroborate (LAB).

To obtain the ketone:

-

Addition of an Organometallic Reagent: React the alkylated amide with an organolithium or Grignard reagent.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the overall experimental workflow.

Caption: Overall experimental workflow using this compound.

Caption: Transition state model for diastereoselective alkylation.

Caption: Zimmerman-Traxler model for the aldol reaction.

Conclusion

This compound stands as a powerful and versatile chiral auxiliary in modern organic synthesis. Its efficacy is rooted in a predictable, chelation-controlled mechanism that provides high levels of stereocontrol in a variety of important chemical transformations. The operational simplicity, high diastereoselectivities, and the ease of auxiliary removal and recovery make it an attractive choice for both academic research and industrial applications in the development of chiral pharmaceuticals and other fine chemicals. This guide provides the foundational knowledge and practical protocols to effectively implement this valuable synthetic tool.

References

The Stereochemical Influence of the N-Acetyl Group in Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemical influence of the N-acetyl group on the structure and function of pseudoephedrine. While N-acetyl-pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, its pharmacological profile is largely unexplored in publicly available literature. This guide synthesizes available data on its chemical properties and provides a detailed examination of the structure-activity relationships (SAR) of adrenergic agonists to infer the profound impact of N-acetylation on the biological activity of pseudoephedrine. The conversion of the secondary amine in pseudoephedrine to a tertiary amide is predicted to significantly reduce or abolish its sympathomimetic effects due to altered stereoelectronic properties that are critical for adrenergic receptor binding and activation. This document presents a comprehensive overview of the known aspects of N-acetyl-pseudoephedrine and a theoretical framework for its pharmacological inactivity, supported by detailed experimental protocols and structured data presentations.

Introduction

Pseudoephedrine, a naturally occurring alkaloid, is a widely used sympathomimetic agent for its nasal decongestant properties.[1][2] Its pharmacological effects are mediated through direct and indirect agonism at α- and β-adrenergic receptors.[3] The stereochemistry of pseudoephedrine, with its (1S,2S) configuration, is crucial for its biological activity. Chemical modification of its functional groups can dramatically alter its pharmacological profile. One such modification is the acetylation of the secondary amine to form N-acetyl-(+)-pseudoephedrine. This derivative has found significant utility as a chiral auxiliary in organic synthesis, enabling highly diastereoselective reactions.[4] However, the stereochemical consequences of this N-acetylation on its interaction with biological systems are not well-documented. This guide aims to elucidate the stereochemical influence of the N-acetyl group on pseudoephedrine, focusing on its synthesis, conformational analysis, and predicted pharmacological outcomes based on established structure-activity relationships for adrenergic agonists.

Physicochemical and Spectroscopic Data

The introduction of the N-acetyl group significantly alters the physicochemical properties of pseudoephedrine. A comparison of the key properties of (+)-pseudoephedrine and this compound is summarized in the table below.

| Property | (+)-Pseudoephedrine | This compound | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO | C₁₂H₁₇NO₂ | [5][6] |

| Molecular Weight | 165.23 g/mol | 207.27 g/mol | [5][6] |

| CAS Number | 90-82-4 | 84472-25-3 | [5][6] |

| Melting Point | 118-120 °C | Not available | [2] |

| Solubility | Water: 2.0 g/mL (25°C) | Not available | [2] |

| pKa | 9.22 | Not available | [5] |

| LogP | 0.9 | 1.1 | [5][6] |

Spectroscopic Characterization

The N-acetylation of pseudoephedrine leads to characteristic changes in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most notable change is the disappearance of the N-H proton signal and the appearance of a singlet corresponding to the acetyl methyl protons. Due to restricted rotation around the newly formed amide bond, it is possible to observe two distinct sets of signals for the N-methyl and acetyl methyl groups, as well as for the protons on the pseudoephedrine backbone, corresponding to two different rotamers (conformational isomers).[4] In the ¹H NMR spectrum of pseudoephedrine, characteristic signals include those for the aromatic protons (around 7.4 ppm), the benzylic proton (CH-OH, around 4.6 ppm), the proton adjacent to the nitrogen (CH-N), and the methyl groups.[5][7][8]

-

¹³C NMR: The introduction of the acetyl group results in the appearance of a carbonyl carbon signal in the downfield region of the spectrum. The chemical shifts of the carbons adjacent to the nitrogen are also significantly affected. The solid-state ¹³C NMR spectrum of pseudoephedrine HCl shows eight distinct peaks corresponding to its carbon environments.[9][10]

Infrared (IR) Spectroscopy:

-

The IR spectrum of N-acetyl-pseudoephedrine is characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.[4] The N-H stretching band present in the spectrum of pseudoephedrine is absent in its N-acetylated derivative.[4]

Mass Spectrometry (MS):

-

The molecular ion peak for N-acetyl-pseudoephedrine would be observed at m/z 207. Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the carbonyl group and the bond between the benzylic carbon and the adjacent carbon.[4]

Stereoselective Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of (+)-pseudoephedrine. This straightforward reaction involves treating (+)-pseudoephedrine with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base or under conditions that favor N-acylation.[4]

Detailed Experimental Protocol

Materials:

-

(+)-Pseudoephedrine

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, pyridine)

-

A base (e.g., triethylamine, pyridine, if not used as the solvent)

-

Reagents for workup and purification (e.g., water, brine, drying agent like MgSO₄, silica gel for chromatography)

Procedure:

-

Dissolve (+)-pseudoephedrine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

If a non-basic solvent is used, add a stoichiometric equivalent or a slight excess of a base like triethylamine.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash sequentially with a mild acid (e.g., dilute HCl) to remove any unreacted pseudoephedrine, followed by a saturated solution of sodium bicarbonate to remove excess acetic acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure product.

Characterization:

-

Confirm the identity and purity of the synthesized this compound using NMR spectroscopy, mass spectrometry, and IR spectroscopy as described in section 2.1.

Conformational Analysis and Stereochemical Implications

The introduction of the N-acetyl group has significant stereochemical consequences, primarily due to the formation of a tertiary amide.

-

Restricted Rotation and Rotamers: The C-N bond of an amide has a partial double bond character, which restricts free rotation. This can lead to the existence of cis and trans conformational isomers (rotamers) with respect to the amide bond.[11][12][13] The relative populations of these rotamers are influenced by steric and electronic factors. For N-acetyl-pseudoephedrine, steric hindrance between the acetyl group and the pseudoephedrine backbone will dictate the preferred conformation.

-

Impact on Overall Shape: The planar nature of the amide group and the steric bulk of the acetyl substituent will alter the overall three-dimensional shape of the molecule compared to the more flexible secondary amine of pseudoephedrine. This change in conformation is critical when considering its potential interaction with the well-defined binding pockets of biological receptors.

Structure-Activity Relationship (SAR) and Predicted Pharmacological Influence

While direct pharmacological data for N-acetyl-pseudoephedrine is lacking, a robust prediction of its biological activity can be made based on the well-established SAR of phenylethylamines and related adrenergic agonists.

Pharmacophore for Adrenergic Agonists

The key structural features required for agonistic activity at adrenergic receptors include:

-

A substituted benzene ring (or a bioisostere).

-

An ethylamine side chain.

-

A primary or secondary amine that is protonated at physiological pH.[14][15][16]

-

Specific stereochemistry at the chiral centers.[14]

The Critical Role of the Amine Group

The amine group of phenylethylamines is arguably the most critical feature for adrenergic receptor binding and activation. At physiological pH, the secondary amine of pseudoephedrine (pKa ≈ 9.22) is predominantly protonated.[5] This positively charged ammonium ion forms a crucial ionic bond with a conserved aspartate residue (Asp113 in the β₂-adrenergic receptor) in the third transmembrane domain of the receptor.[17] This interaction is a primary anchoring point for the ligand in the receptor's binding pocket.

Predicted Impact of N-Acetylation

The conversion of the secondary amine in pseudoephedrine to a tertiary amide in N-acetyl-pseudoephedrine is predicted to abolish its adrenergic agonist activity for the following reasons:

-

Loss of Basicity and Protonation: Amides are significantly less basic than amines. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. Consequently, the nitrogen of the amide is not readily protonated at physiological pH. This prevents the formation of the critical ionic bond with the aspartate residue in the adrenergic receptor.

-

Steric Hindrance: The bulky acetyl group introduces significant steric hindrance around the nitrogen atom. This would likely prevent the molecule from fitting into the narrow binding pocket of the adrenergic receptor in a conformation required for activation.

-

Altered Electronic Properties: The introduction of the electron-withdrawing acetyl group changes the electronic distribution of the entire molecule, which can negatively impact other crucial interactions with the receptor, such as hydrogen bonding and hydrophobic interactions.

Conclusion

References

- 1. Pseudoephedrine - American Chemical Society [acs.org]

- 2. safrole.com [safrole.com]

- 3. PSEUDOEPHEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. This compound | 84472-25-3 | Benchchem [benchchem.com]

- 5. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C12H17NO2 | CID 11344789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001943) [hmdb.ca]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Adrenergic agonist - Wikipedia [en.wikipedia.org]

- 17. A single amino acid substitution in the beta-adrenergic receptor promotes partial agonist activity from antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount.[1] Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a critical challenge, as different enantiomers can exhibit vastly different biological activities.[2] One of the most robust and reliable strategies to achieve this control is through the use of a chiral auxiliary.[3][]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to form a new stereogenic center with high diastereoselectivity.[3][][5] After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[3] This method converts the challenge of forming a specific enantiomer into the more manageable task of separating diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization.[3][6]

The general strategy involves three key steps:

-

Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.

-

Diastereoselective Reaction: The chiral auxiliary directs the stereochemical outcome of a reaction, such as an alkylation or aldol condensation, creating a new chiral center. This results in the formation of one diastereomer in significant excess over the other.

-

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.[1]

This approach is a cornerstone of asymmetric synthesis due to its predictability, versatility, and the high levels of stereoselectivity that can be achieved.[3][7] It remains a method of choice, especially in the early phases of drug development where reliability and time-efficiency are crucial.[3][8]

Figure 1. General workflow of asymmetric synthesis using a chiral auxiliary.

Core Principles and Key Auxiliaries

An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions with high yield, provide a high degree of stereocontrol, and be recoverable and reusable.[6] Several classes of auxiliaries, often derived from the natural chiral pool (amino acids, terpenes), have been developed that meet these criteria.[][9]

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][10] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.

Mechanism of Action (Asymmetric Alkylation): Acylation of the oxazolidinone nitrogen is followed by deprotonation with a strong base (e.g., LDA, NaHMDS) to form a rigid, Z-configured enolate chelated to the metal cation (e.g., Li⁺).[11][12] The bulky substituent at C4 (e.g., benzyl, isopropyl) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, leading to the formation of a single major diastereomer.[6][11]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. york.ac.uk [york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Pseudoephedrine Derivatives in Stereoselective Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-Pseudoephedrine and its derivatives have emerged as powerful and practical chiral auxiliaries in modern asymmetric synthesis. Their low cost, availability in both enantiomeric forms, and high efficiency in inducing stereoselectivity make them invaluable tools for the synthesis of enantiomerically pure carboxylic acids, alcohols, aldehydes, ketones, and amino acids.[1][2] This technical guide provides an in-depth exploration of the role of pseudoephedrine and its more recent analogue, pseudoephenamine, in stereoselective reactions, with a focus on asymmetric alkylation, aldol reactions, and Michael additions. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate their application in research and development settings.

Introduction: Pseudoephedrine as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Pseudoephedrine, a naturally occurring amino alcohol, serves as an excellent chiral auxiliary due to its rigid conformational structure and the directing influence of its stereocenters.[3][4]

The core principle of using pseudoephedrine in stereoselective reactions involves its acylation to form a tertiary amide. The α-proton of this amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high facial selectivity.[3] The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the pseudoephedrine backbone.

A significant breakthrough in the application of pseudoephedrine amides was the discovery that the addition of lithium chloride (LiCl) dramatically enhances the rate and diastereoselectivity of their alkylation reactions.[1][5] It is proposed that LiCl breaks up enolate aggregates, leading to a more reactive monomeric species.[1]

Asymmetric Alkylation of Pseudoephedrine Amides

The asymmetric alkylation of pseudoephedrine amides, a method extensively developed by Andrew G. Myers, is a cornerstone of modern asymmetric synthesis.[1][6] This reaction allows for the stereoselective introduction of an alkyl group at the α-carbon of a carboxylic acid derivative.

Mechanism of Stereoselection

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a conformationally locked (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[3] The enolate is believed to form a chelated intermediate with the lithium cation, the auxiliary's hydroxyl group, and the amide oxygen. This rigid structure effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, which is syn to the C1 methyl group of the pseudoephedrine auxiliary.[1][3]

Caption: Proposed mechanism for the stereoselective alkylation of pseudoephedrine amides.

Quantitative Data on Diastereoselective Alkylation

The diastereoselectivity of the alkylation is consistently high for a wide range of primary and some secondary alkyl halides. The following table summarizes representative data from the literature.

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | Methyl | 92 | >99 |

| 2 | CH₃CH₂I | Ethyl | 90 | >99 |

| 3 | n-BuBr | n-Butyl | 91 | 98 |